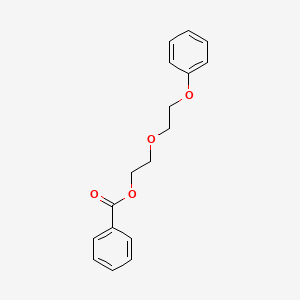

2-(2-Phenoxyethoxy)ethyl benzoate

Description

2-(2-Phenoxyethoxy)ethyl benzoate is an ester derivative of benzoic acid, characterized by a phenoxyethoxy-ethyl chain attached to the carboxylate group. Structurally, it shares similarities with other alkyl/aryl-substituted benzoates, such as 2-phenoxyethyl benzoate (C₁₅H₁₄O₃, molecular weight 242.26) , but differs in the extended ethoxy chain. The compound’s physicochemical properties (e.g., solubility, melting point) are influenced by the bulky phenoxyethoxy substituent, which enhances lipophilicity compared to simpler alkyl benzoates like methyl or ethyl benzoate .

Crystallographic data for analogous compounds, such as 2-phenoxyethyl benzoate, reveal monoclinic crystal systems (space group P2₁/c) with distinct intermolecular interactions, including π-π stacking and hydrogen bonding . These structural features are critical for applications in materials science and pharmaceuticals, where molecular packing affects stability and bioavailability.

Properties

CAS No. |

67845-81-2 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

2-(2-phenoxyethoxy)ethyl benzoate |

InChI |

InChI=1S/C17H18O4/c18-17(15-7-3-1-4-8-15)21-14-12-19-11-13-20-16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

TZHGOJUYMUTMTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Phenoxyethoxy)ethyl Benzoate and Analogues

*Estimated based on structural similarity to (C₂₅H₂₄N₄O₆, MW 476.48).

- Lipophilicity: The phenoxyethoxy chain in this compound increases its log P value compared to shorter-chain derivatives like ethyl benzoate (log P ~1.3) or methyl benzoate (log P ~1.9) .

- Solubility: Ethyl 2-methoxybenzoate exhibits higher solubility in polar solvents (e.g., ethanol) due to its methoxy group, whereas bulkier derivatives like 2-phenoxyethyl benzoate are more soluble in non-polar solvents .

Reactivity and Functional Performance

- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based esters, achieving higher degrees of conversion (75–90%) due to electron-donating substituents enhancing free-radical polymerization .

- Thermal Stability: Benzoates with aromatic substituents (e.g., phenoxyethoxy) exhibit higher thermal stability than aliphatic derivatives, making them suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.